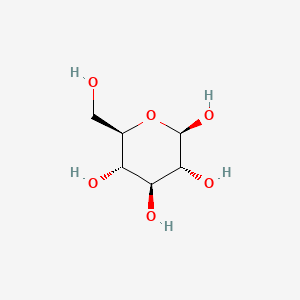

β-D-glucosa

Descripción general

Descripción

Hexopyranose is a hexose.

Hexose is a natural product found in Punica granatum, Prunus angustifolia, and Streptomyces griseus with data available.

Aplicaciones Científicas De Investigación

Funciones antidiabéticas

La β-D-glucosa, específicamente los β-glucanos, se ha encontrado que tiene importantes propiedades antidiabéticas. Pueden funcionar como macromoléculas bioactivas que ayudan a controlar la diabetes tipo 2 con efectos secundarios mínimos {svg_1}.

Producción de enzimas

La this compound se utiliza en la producción de glucosa oxidasa, una enzima que cataliza la conversión de this compound en ácido glucónico y peróxido de hidrógeno. Esta enzima es importante para aumentar la sostenibilidad ambiental y la seguridad alimentaria {svg_2}.

Producción de biocombustibles

Las β-glucosidasas, enzimas que descomponen la this compound, se han aplicado en la sacarificación de la biomasa lignocelulósica para la producción de bioetanol {svg_3}.

Mejora de los sabores y la calidad nutricional

Las β-glucosidasas también se utilizan en la producción de vino y zumo para mejorar el sabor {svg_4}. Se añaden a los piensos para mejorar la digestión de la celulosa en los animales de granja {svg_5}.

Reciclaje de papel de desecho

Las β-glucosidasas encuentran aplicaciones en el reciclaje de papel de desecho, contribuyendo a la sostenibilidad ambiental {svg_6}.

Aplicaciones en la industria alimentaria

El curdlano, una forma de this compound, se utiliza como agente gelificante en la industria alimentaria. Ha sido aprobado como aditivo alimentario por la U.S. Food and Drug Administration {svg_7}. Se está evaluando en estudios de sustitución de grasas en alimentos como salchichas, hamburguesas y otros productos cárnicos {svg_8}.

Aplicaciones farmacéuticas

El curdlano tiene numerosas aplicaciones en la industria farmacéutica debido a sus distintivas propiedades fisicoquímicas y reológicas {svg_9}. Se ha explorado aún más por sus posibles aplicaciones terapéuticas, mostrando actividad inmunorreguladora y antitumoral en entornos preclínicos {svg_10}.

Intervenciones terapéuticas

El curdlano ha mostrado potencial como agente anticancerígeno, antimalárico, antiviral y antibacteriano en humanos {svg_11}. También ha demostrado potentes efectos antivirales contra el virus de la inmunodeficiencia humana (VIH) y el virus Aedes aegypti {svg_12}.

Mecanismo De Acción

Target of Action

Beta-D-Glucose, also known as Beta-D-Glucopyranose or Curdlan, interacts with a variety of targets in the human body. These targets include DNA, Chondroitinase-B, Endoglucanase 5A, Lactase-like protein, Glycogen phosphorylase, Xylose isomerase, Glucokinase, Ferrichrome-iron receptor, and Hexokinase-1 . These targets play crucial roles in various biological processes, including energy metabolism, carbohydrate metabolism, and cellular signaling.

Mode of Action

Beta-D-Glucose primarily acts as an energy source for living organisms . It interacts with its targets, such as Glucokinase and Hexokinase-1, to initiate the process of glucose metabolism . This interaction results in the conversion of glucose into energy, which is then used by cells for various functions.

Biochemical Pathways

Beta-D-Glucose is involved in several biochemical pathways. It is the primary nutrient that controls insulin exocytosis . It is also involved in the glycolysis pathway, where it is converted into pyruvate, which may undergo further oxidation in the citric acid cycle . Additionally, it contributes to the polyol and hexosamine pathways .

Pharmacokinetics

It is known that beta-d-glucose is naturally occurring and is found in fruits and other parts of plants in its free state . It is used therapeutically in fluid and nutrient replacement .

Result of Action

The action of Beta-D-Glucose results in several molecular and cellular effects. It serves as a primary source of energy for living organisms, contributing to various metabolic processes . It also plays a role in insulin secretion, influencing the regulation of blood glucose levels . Furthermore, it is involved in the production of D-gluconic acid, which results in a decrease in pH, a decrease in oxygen availability, or the production of hydrogen peroxide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Beta-D-Glucose. For instance, environmental pollutants can disrupt beta cell function, potentially affecting the metabolism of Beta-D-Glucose . Lifestyle factors such as diet and physical activity can also impact the effectiveness of Beta-D-Glucose in managing blood glucose levels .

Análisis Bioquímico

Biochemical Properties

Curdlan plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, curdlan can be carboxymethylated to create a soluble polymer that serves as an excellent substrate for the assay of endo-1,3-β-D-glucanase . This interaction highlights curdlan’s role in enzymatic reactions, where it can be used to study the activity of specific enzymes. Additionally, curdlan’s interaction with proteins and other biomolecules can influence its gel strength and other physicochemical properties .

Cellular Effects

Curdlan has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, curdlan’s role in biofilm formation and pathogen persistence is well-documented . It can also impact the immune response by evading the human immune system, thus playing a role in microbial survival and pathogenicity .

Molecular Mechanism

At the molecular level, curdlan exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The stringent response signal, pppGpp, is indispensable for the transcriptional activation of curdlan biosynthesis . This highlights the complex regulatory mechanisms that control curdlan production and its subsequent effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of curdlan can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that curdlan’s production is regulated by environmental cues, such as nitrogen starvation, which triggers the upregulation of the curdlan synthesis operon . This temporal regulation ensures that curdlan production is tightly controlled in response to changing environmental conditions.

Dosage Effects in Animal Models

The effects of curdlan vary with different dosages in animal models. At low doses, curdlan may have beneficial effects, such as enhancing immune responses or promoting wound healing. At high doses, curdlan can exhibit toxic or adverse effects, including inflammation or immune suppression . Understanding the dosage-dependent effects of curdlan is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

Curdlan is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its synthesis is regulated by transcriptional mechanisms that respond to environmental signals . Additionally, curdlan can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism and biochemical reactions.

Transport and Distribution

Within cells and tissues, curdlan is transported and distributed through specific transporters and binding proteins. These interactions affect curdlan’s localization and accumulation, influencing its overall activity and function . Understanding the transport and distribution mechanisms of curdlan is essential for optimizing its use in various applications.

Subcellular Localization

Curdlan’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that curdlan is directed to specific compartments or organelles, where it can exert its effects . The precise localization of curdlan within cells is critical for its function and effectiveness in biochemical and therapeutic applications.

Propiedades

IUPAC Name |

6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858960 | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |

| Record name | Hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allopyranose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC287045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274237 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-galactose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.